molecular formula C14H11Cl2NO3 B2427879 (2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-76-1

(2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2427879
CAS No.: 338399-76-1
M. Wt: 312.15
InChI Key: XKFSVPKTDZYRAJ-VOTSOKGWSA-N
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Description

(2,6-Dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a chemical compound with the molecular formula C14H11Cl2NO3 It is characterized by the presence of a dichlorophenyl group, a furan ring, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(2,6-Dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate include other carbamate derivatives and compounds containing dichlorophenyl or furan groups. Examples include:

  • (2,6-Dichlorophenyl)methyl carbamate
  • (2-Furyl)methyl carbamate
  • (2,6-Dichlorophenyl)ethyl carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-12-4-1-5-13(16)11(12)9-20-14(18)17-7-6-10-3-2-8-19-10/h1-8H,9H2,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFSVPKTDZYRAJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)NC=CC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)N/C=C/C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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